

Application Notes and Protocols: Extemporaneous Compounding of Topical Anesthetics with Racepinephrine

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Compound of Interest

Compound Name: *Racepinephrine hydrochloride*

Cat. No.: *B163037*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the extemporaneous compounding of a topical anesthetic solution containing lidocaine, tetracaine, and racepinephrine. The information is based on established stability studies and is intended to guide researchers and drug development professionals in the preparation and evaluation of similar formulations.

Introduction

The extemporaneous compounding of topical anesthetics allows for customized formulations to meet specific clinical needs. A common combination includes local anesthetics like lidocaine and tetracaine with a vasoconstrictor such as racepinephrine (racemic epinephrine).

Racepinephrine is added to decrease the rate of systemic absorption of the anesthetics, thereby prolonging the duration of action and reducing the risk of systemic toxicity.^{[1][2][3]} This document outlines the formulation, stability, and analytical protocols for a compounded Lidocaine, Epinephrine (as racepinephrine), and Tetracaine (LET) solution.

Quantitative Data Summary

The stability of an extemporaneously prepared LET solution was evaluated under various storage conditions. The formulation consisted of lidocaine hydrochloride 40 mg/mL, racepinephrine 2.25 mg/mL (as the hydrochloride salt), tetracaine hydrochloride 5 mg/mL, and

sodium metabisulfite 0.63 mg/mL.^[4] The stability of the active pharmaceutical ingredients (APIs) was determined by assessing the percentage reduction from the initial concentration over time.

Table 1: Stability of Compounded LET Solution Under Various Storage Conditions^{[4][5][6][7]}

Storage Condition	Container Type	Duration	Lidocaine HCl (%) Reduction	Racepinephrine HCl (%) Reduction	Tetracaine HCl (%) Reduction
4°C (Refrigerated)	Amber Glass	26 weeks	< 5%	< 5%	< 5%
~18°C (Room Temp)	Amber Glass	4 weeks	< 5%	< 5%	< 5%
~18°C (Room Temp)	Clear Glass	4 weeks	< 5%	< 5%	< 5%
35°C	Amber Glass	< 4 weeks	> 5%	> 5%	> 5%
35°C	Clear Glass	< 4 weeks	> 5%	> 5%	> 5%

*Note: Significant degradation (more than 5% reduction) was observed in less than 4 weeks at 35°C. Solutions stored in clear containers showed discoloration more rapidly than those in amber containers.^{[5][6]}

Experimental Protocols

1. Protocol for the Extemporaneous Preparation of LET Topical Anesthetic Solution

This protocol is based on the formulation described by Larson et al. (1996).^{[4][5][6]}

Materials:

- Lidocaine Hydrochloride 20% solution (100 mL)
- **Racepinephrine Hydrochloride** 2.25% solution (50 mL)

- Tetracaine Hydrochloride 2% solution (125 mL)
- Sodium Metabisulfite (315 mg)
- Sterile Water for Irrigation (225 mL)
- Amber glass bottles for storage
- Clear glass bottles for comparison
- Graduated cylinders and beakers
- Magnetic stirrer and stir bar

Procedure:

- In a suitable beaker, combine 100 mL of 20% lidocaine hydrochloride solution, 50 mL of 2.25% **racpinephrine hydrochloride** solution, and 125 mL of 2% tetracaine hydrochloride solution.
- Add 315 mg of sodium metabisulfite to the mixture.
- Add 225 mL of sterile water and mix thoroughly using a magnetic stirrer until all components are dissolved and the solution is homogenous.
- Divide the final solution among amber and clear glass bottles for stability testing.
- Store the bottles at the desired temperature conditions (e.g., 4°C, ~18°C, and 35°C).[5][6]

2. Protocol for Stability Testing using High-Performance Liquid Chromatography (HPLC)

This protocol outlines the stability-indicating HPLC method for the analysis of epinephrine in the compounded LET solution.[5][6]

Instrumentation:

- High-Performance Liquid Chromatograph
- UV Detector

- C18 reverse-phase column

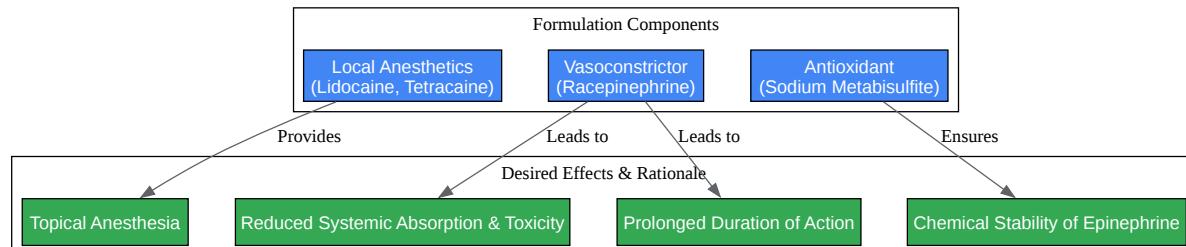
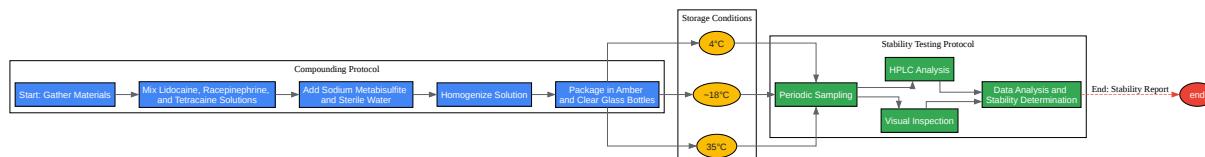
Reagents:

- Mobile phase (specific composition to be optimized, but typically a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile)
- Standard solutions of lidocaine hydrochloride, **racepinephrine hydrochloride**, and tetracaine hydrochloride

Procedure:

- Sample Preparation: At each time point (e.g., 0, 1, 2, 3, 4, 8, 16, and 26 weeks), draw a sample from each storage container.[\[5\]](#)[\[6\]](#) Dilute the sample appropriately with the mobile phase to a concentration within the linear range of the assay.
- Chromatographic Conditions:
 - Inject the prepared sample into the HPLC system.
 - Elute the components isocratically or with a gradient using the mobile phase.
 - Monitor the eluent at a wavelength suitable for the detection of epinephrine.
- Quantification:
 - Identify the peak corresponding to epinephrine based on the retention time of the standard.
 - Calculate the concentration of epinephrine in the sample by comparing its peak area to the peak area of the standard solution of known concentration.
 - The assay should be validated to be stability-indicating for epinephrine.[\[5\]](#)[\[6\]](#)
- Visual Inspection: At each time point, visually inspect the solutions for any changes in color or for the formation of precipitate.[\[5\]](#)[\[6\]](#)

Visualizations



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